molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7

2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid

Cat. No.: B062472
CAS No.: 159855-97-7
M. Wt: 271.33 g/mol
InChI Key: PDIQLCAEGLVCLL-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group attached to an acetic acid moiety, with a tert-butylphenyl substituent enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonylamino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzenesulfonyl chloride: A precursor in the synthesis of 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid.

    Glycine derivatives: Compounds with similar amino acid structures but different substituents.

Uniqueness

This compound is unique due to its combination of a sulfonylamino group and a tert-butylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQLCAEGLVCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359416
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159855-97-7
Record name 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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